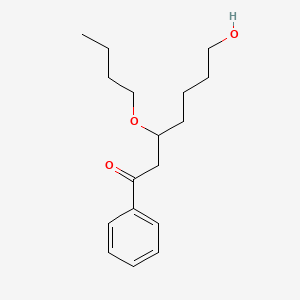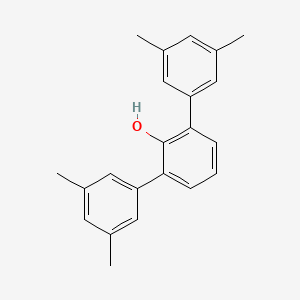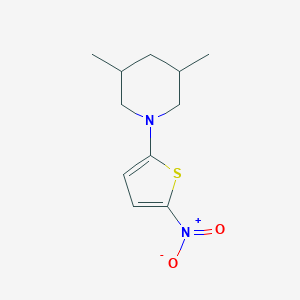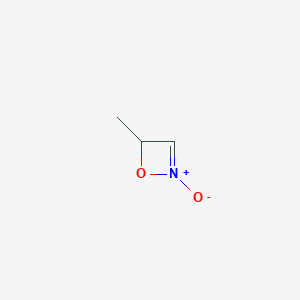
4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete is a heterocyclic compound that contains an oxazete ring, which is a four-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with other reactants in dry DMF (dimethylformamide) and TEA (triethylamine) at elevated temperatures . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazete derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazete compounds.
Substitution: The oxazete ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like DMF or DMSO (dimethyl sulfoxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazete derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the oxazete ring.
Scientific Research Applications
4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application and the nature of the target. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete include:
- 4-Hydroxy-2-quinolones
- 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
This compound is unique due to its oxazete ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
820221-54-3 |
|---|---|
Molecular Formula |
C3H5NO2 |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
4-methyl-2-oxido-4H-oxazet-2-ium |
InChI |
InChI=1S/C3H5NO2/c1-3-2-4(5)6-3/h2-3H,1H3 |
InChI Key |
WMLMPKHJNZVBHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=[N+](O1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
![3-[(Diphenylphosphanyl)methyl]pyridine](/img/structure/B15159858.png)
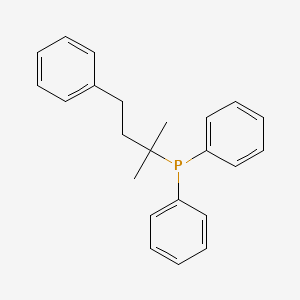
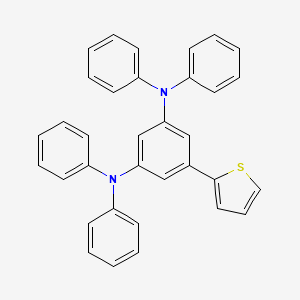
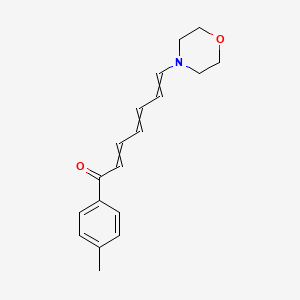
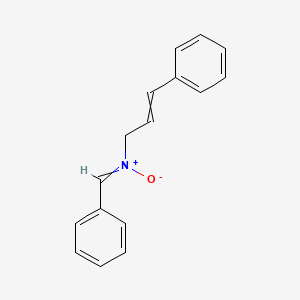
![1-({8-[(2R,3S)-3-Octyloxiran-2-yl]octanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B15159880.png)
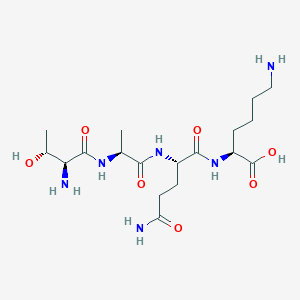
![1,1'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(phenylethane-1,2-dione)](/img/structure/B15159893.png)


